phosphane CAS No. 70052-69-6](/img/structure/B14480369.png)
[(2-Bromophenyl)methyl](dimethyl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Bromophenyl)methylphosphane is an organophosphorus compound that features a phosphine group bonded to a brominated phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)methylphosphane typically involves the reaction of (2-bromophenyl)methyl chloride with dimethylphosphine. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production methods for (2-Bromophenyl)methylphosphane are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Bromophenyl)methylphosphane undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form the corresponding phosphine oxide.
Reduction: The bromine atom can be reduced to form the corresponding phenylmethylphosphane.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium thiolate are used under basic conditions.
Major Products Formed
Oxidation: (2-Bromophenyl)methylphosphine oxide.
Reduction: (2-Phenyl)methylphosphane.
Substitution: Various substituted phosphines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2-Bromophenyl)methylphosphane has several scientific research applications:
Biology: It serves as a precursor for the synthesis of biologically active phosphine derivatives.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2-Bromophenyl)methylphosphane primarily involves its role as a ligand in catalytic processes. The phosphine group coordinates with transition metals, facilitating various catalytic cycles. The bromine atom can participate in halogen bonding, influencing the reactivity and selectivity of the compound in different reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Bromophenyl)diphenylphosphine: Similar structure but with phenyl groups instead of methyl groups.
(2-Bromophenyl)ethylphosphine: Similar structure but with an ethyl group instead of a methyl group.
(2-Bromophenyl)propylphosphine: Similar structure but with a propyl group instead of a methyl group.
Uniqueness
(2-Bromophenyl)methylphosphane is unique due to its specific combination of a brominated phenyl ring and dimethylphosphine group. This combination imparts distinct reactivity and selectivity in various chemical reactions, making it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
70052-69-6 |
|---|---|
Molekularformel |
C9H12BrP |
Molekulargewicht |
231.07 g/mol |
IUPAC-Name |
(2-bromophenyl)methyl-dimethylphosphane |
InChI |
InChI=1S/C9H12BrP/c1-11(2)7-8-5-3-4-6-9(8)10/h3-6H,7H2,1-2H3 |
InChI-Schlüssel |
XVFREAIZBIACNA-UHFFFAOYSA-N |
Kanonische SMILES |
CP(C)CC1=CC=CC=C1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



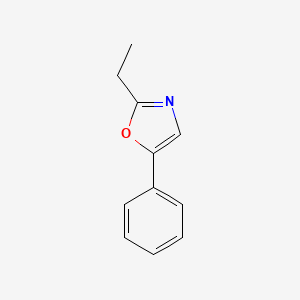

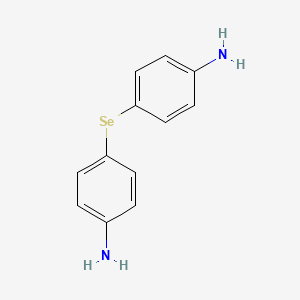
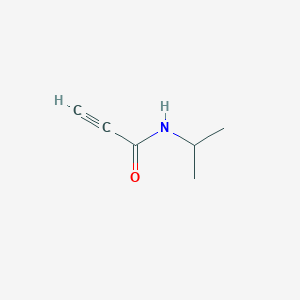
![1-[5-(Chloromethyl)-2-hydroxy-3-nitrophenyl]ethan-1-one](/img/structure/B14480342.png)
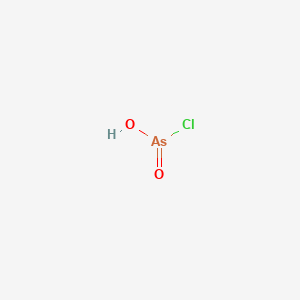

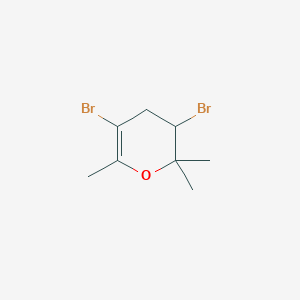
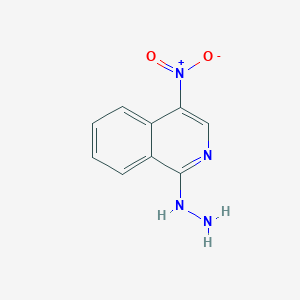
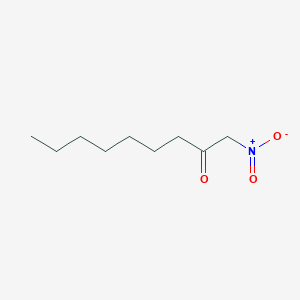
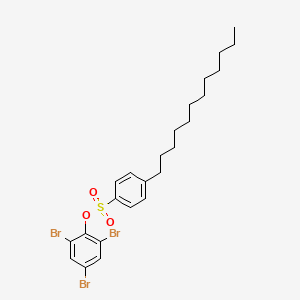
![(1E)-N-(4-Methylphenyl)-1-[(4-methylphenyl)imino]-1H-phenalen-9-amine](/img/structure/B14480394.png)
![2,2,4,7-Tetramethyl-6-[(pentan-2-yl)oxy]-3,4-dihydro-2H-1-benzopyran](/img/structure/B14480397.png)
